molecular formula C15H12N2O7 B2901836 2-[(2,4-Dinitrobenzyl)oxy]-3-methoxybenzaldehyde CAS No. 1797989-96-8

2-[(2,4-Dinitrobenzyl)oxy]-3-methoxybenzaldehyde

Cat. No. B2901836
CAS RN: 1797989-96-8
M. Wt: 332.268
InChI Key: YSJIAABMUULPCR-UHFFFAOYSA-N
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Description

The compound “2-[(2,4-Dinitrobenzyl)oxy]-3-methoxybenzaldehyde” is a complex organic molecule. It likely contains a benzaldehyde group (a benzene ring with an aldehyde functional group), a methoxy group (an oxygen bonded to a methyl group), and a 2,4-dinitrobenzyl group (a benzene ring with two nitro groups and a benzyl group) .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzaldehyde and 2,4-dinitrobenzyl groups would likely contribute to the overall planar structure of the molecule, while the methoxy group could add some degree of tetrahedral geometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the aldehyde and nitro groups could make the compound polar and capable of forming hydrogen bonds .

Mechanism of Action

The mechanism of action of this compound would depend on its use. For example, if it were used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

properties

IUPAC Name

2-[(2,4-dinitrophenyl)methoxy]-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O7/c1-23-14-4-2-3-10(8-18)15(14)24-9-11-5-6-12(16(19)20)7-13(11)17(21)22/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJIAABMUULPCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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